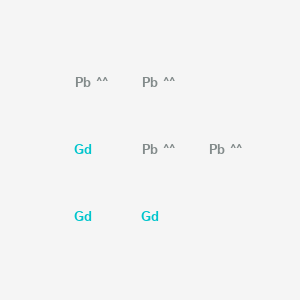
CID 71330108
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71330108 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
The synthesis of CID 71330108 involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods.
Synthetic Routes
The synthetic routes for this compound typically involve the use of specific reagents and catalysts under controlled conditions. The reaction conditions may include temperature, pressure, and pH adjustments to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound focus on scaling up the synthetic routes to produce the compound in large quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
CID 71330108 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Types of Reactions
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
CID 71330108 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis and as a catalyst in certain reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology
In biology, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into biological processes and pathways.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in drug development, particularly in targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of CID 71330108 involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, modulating their activity and influencing cellular processes.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications of this compound are likely to uncover even more of its potential benefits.
Propiedades
Número CAS |
93826-18-7 |
|---|---|
Fórmula molecular |
Gd3Pb4 |
Peso molecular |
1.30e+03 g/mol |
InChI |
InChI=1S/3Gd.4Pb |
Clave InChI |
FTVSBSUDENKBTP-UHFFFAOYSA-N |
SMILES canónico |
[Gd].[Gd].[Gd].[Pb].[Pb].[Pb].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


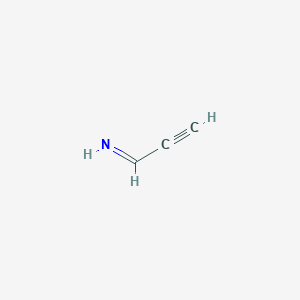
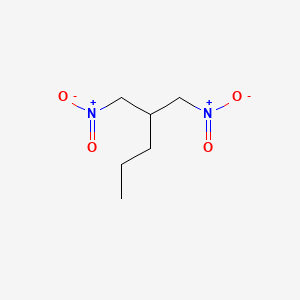
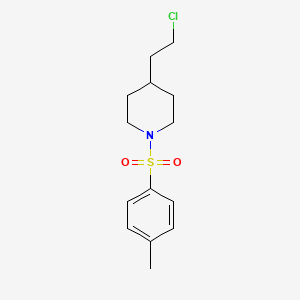
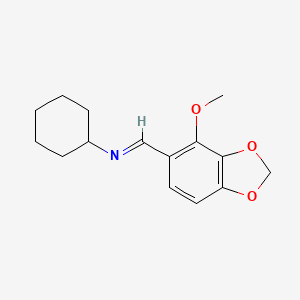
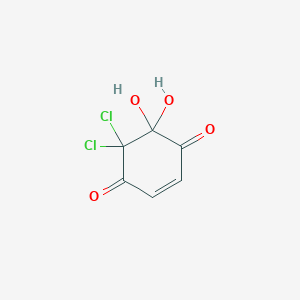
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)
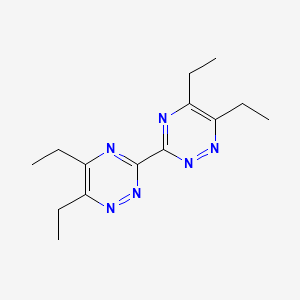
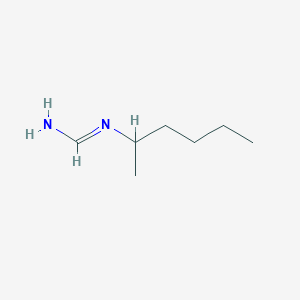
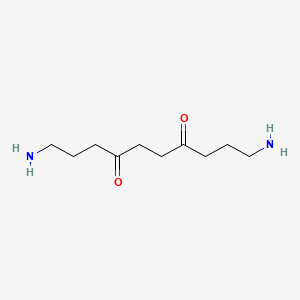
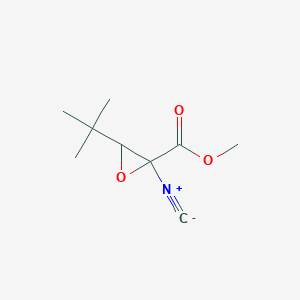
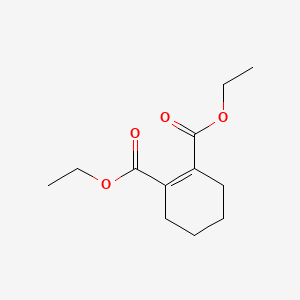
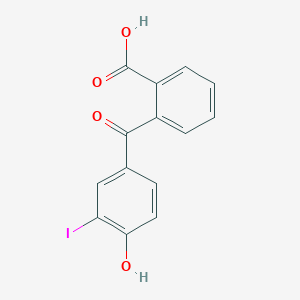
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)
